N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide is an organic compound with the molecular formula C14H11BrFNO2 It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 2-fluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Methoxylation: The brominated intermediate is then subjected to methoxylation, where a methoxy group is introduced at the 2-position of the benzene ring.
Amidation: The final step involves the formation of the amide bond by reacting the methoxylated intermediate with benzoyl chloride or a similar reagent under appropriate conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.
Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions under specific conditions.
Amide Bond Formation: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine or fluorine atoms.
Oxidation: Products with oxidized methoxy groups.
Reduction: Products with reduced methoxy groups or amide bonds.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
- N-(4-bromo-2-fluorophenyl)acetamide
- 4-bromo-2-fluorobiphenyl
- 2-bromo-4-fluoroacetanilide
Comparison:
- N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
- N-(4-bromo-2-fluorophenyl)acetamide lacks the methoxy group, which may result in different reactivity and applications.
- 4-bromo-2-fluorobiphenyl has a biphenyl structure, making it structurally distinct and potentially leading to different properties.
- 2-bromo-4-fluoroacetanilide is another related compound with different substituents, affecting its chemical behavior and uses.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGDYHBVXLMUHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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